4,4-Difluoro-8-(4-iodophenyl)-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacene

Descripción general

Descripción

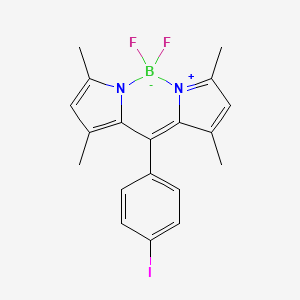

4,4-Difluoro-8-(4-iodophenyl)-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacene is a fluorescent dye commonly used in DNA sequencing. This compound belongs to the BODIPY (boron-dipyrromethene) family, known for their excellent photophysical properties, including high fluorescence quantum yields and photostability .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-8-(4-iodophenyl)-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacene typically involves the condensation of pyrrole derivatives with boron trifluoride etherate. The reaction conditions often include the use of organic solvents such as dichloromethane and the presence of a base like triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency .

Análisis De Reacciones Químicas

Types of Reactions

4,4-Difluoro-8-(4-iodophenyl)-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups through reactions such as Suzuki coupling or Sonogashira coupling.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Suzuki Coupling: Uses palladium catalysts and boronic acids.

Sonogashira Coupling: Involves palladium catalysts and alkynes.

Major Products

The major products formed from these reactions depend on the substituents introduced. For example, Suzuki coupling can introduce various aryl groups, while Sonogashira coupling can introduce alkynyl groups .

Aplicaciones Científicas De Investigación

4,4-Difluoro-8-(4-iodophenyl)-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacene is widely used in scientific research due to its fluorescent properties:

Chemistry: Used as a fluorescent probe in various chemical reactions and studies.

Biology: Employed in DNA sequencing and cellular imaging.

Medicine: Investigated for its potential in diagnostic imaging and as a marker in biological assays.

Industry: Utilized in the development of fluorescent dyes and sensors.

Mecanismo De Acción

The compound exerts its effects primarily through its fluorescent properties. The boron-dipyrromethene core allows for efficient absorption and emission of light, making it an excellent fluorescent marker. The iodine atom can be used for further functionalization, enhancing its utility in various applications .

Comparación Con Compuestos Similares

Similar Compounds

4,4-Difluoro-8-(4’-iodophenyl)-1,7-bis-(1’-napthyl)-4-bora-3alpha,4alpha-diaza-s-indacene: Another BODIPY derivative used in DNA sequencing.

4,4-Difluoro-8-(4-iodophenyl)-1,3,5,7-tetramethyl-3a-aza-4a-azonia-4-bora-3alpha,4alpha-diaza-s-indacene: A similar compound with slight structural variations.

Uniqueness

4,4-Difluoro-8-(4-iodophenyl)-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacene is unique due to its specific substitution pattern, which provides distinct photophysical properties and reactivity. This makes it particularly useful in applications requiring high fluorescence and stability .

Actividad Biológica

The compound 4,4-Difluoro-8-(4-iodophenyl)-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacene , commonly referred to as a BODIPY dye, has garnered significant attention in various fields of biological research due to its unique photophysical properties and potential applications in bioimaging and phototherapy. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in cellular imaging, and relevant case studies.

Molecular Structure

The molecular formula of this compound is with a molecular weight of approximately 450.07 g/mol. The structure features a boron atom coordinated to two nitrogen atoms and multiple aromatic rings, contributing to its stability and fluorescence properties.

| Property | Value |

|---|---|

| Molecular Formula | C19H19BF2IN2 |

| Molecular Weight | 450.07 g/mol |

| CAS Number | 250734-47-5 |

| Purity | 95%-98% |

The biological activity of BODIPY dyes is primarily attributed to their ability to absorb light in the visible spectrum and emit fluorescence. This property makes them suitable for various applications in biological systems:

- Fluorescence Imaging : BODIPY dyes are extensively used as fluorescent probes for cellular imaging due to their high quantum yield and photostability. They can be employed to label specific biomolecules within cells, facilitating the study of cellular processes.

- Photodynamic Therapy (PDT) : The compound's ability to generate reactive oxygen species (ROS) upon light activation allows it to be utilized in photodynamic therapy for cancer treatment. The generated ROS can induce cell death in targeted cancer cells while sparing surrounding healthy tissue.

- Bioorthogonal Chemistry : BODIPY dyes can participate in bioorthogonal reactions, enabling the labeling of biomolecules in living organisms without interfering with native biochemical processes.

1. Cellular Imaging

In a study published in the Journal of the American Chemical Society, researchers utilized BODIPY dyes for live-cell imaging. The compound demonstrated excellent cell permeability and minimal cytotoxicity, allowing for prolonged imaging sessions without affecting cell viability. This study highlighted the utility of BODIPY dyes in tracking cellular dynamics over time .

2. Photodynamic Therapy

Another research article investigated the efficacy of BODIPY-based compounds in PDT applications against various cancer cell lines. The results showed that upon irradiation with light at specific wavelengths, the treated cells exhibited significant apoptosis compared to untreated controls. This study emphasized the potential of BODIPY dyes as therapeutic agents in oncology .

Bioimaging

BODIPY dyes are increasingly used in bioimaging techniques such as:

- Fluorescence Microscopy : Their high brightness and stability make them ideal for microscopy applications.

- In Vivo Imaging : Studies have demonstrated their effectiveness as tracers for lipid metabolism and distribution within living organisms.

Drug Development

Due to their unique properties, BODIPY compounds are being explored as drug delivery systems where they can function both as therapeutic agents and imaging tools.

Propiedades

IUPAC Name |

2,2-difluoro-8-(4-iodophenyl)-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BF2IN2/c1-11-9-13(3)24-18(11)17(15-5-7-16(23)8-6-15)19-12(2)10-14(4)25(19)20(24,21)22/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPZZHCAOEMWMSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)C4=CC=C(C=C4)I)C)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BF2IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

250734-47-5 | |

| Record name | [1-[(3,5-Dimethyl-1H-pyrrol-2-yl)(3,5-dimethyl-2H-pyrrol-2-ylidene)methyl]-4-iodobenzene](difluoroborane) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.